2,4-Pentadienoic acid

Catalog No.
S1526958
CAS No.
21651-12-7
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Pentadienoic acid

CAS Number

21651-12-7

Product Name

2,4-Pentadienoic acid

IUPAC Name

(2E)-penta-2,4-dienoic acid

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3+

InChI Key

SDVVLIIVFBKBMG-ONEGZZNKSA-N

SMILES

C=CC=CC(=O)O

Synonyms

(E)-1,3-Butadiene-1-carboxylic Acid; trans-1-Carboxybutadiene; trans-2,4-Pentadienoic Acid;

Canonical SMILES

C=CC=CC(=O)O

Isomeric SMILES

C=C/C=C/C(=O)O

Description

The exact mass of the compound Penta-2,4-dienoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pentadienoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Pentadienoic acid, also known as penta-2,4-dienoic acid, is a diene with the molecular formula C5H6O2C_5H_6O_2 and a molecular weight of approximately 98.10 g/mol. It features a linear structure characterized by two double bonds located at the 2nd and 4th carbon atoms of the pentanoic acid chain. The compound is typically represented as CH₂=CH-CH=CH-COOH, indicating its carboxylic acid functional group at one end. This compound is of interest due to its unique reactivity and potential applications in organic synthesis and biochemistry .

Due to its unsaturated nature. Notable reactions include:

  • Halogenation: The reaction of 2,4-pentadienoic acid with halogens like bromine can lead to the formation of halogenated derivatives. For instance, it can react with aqueous bromine to yield (E)-5-bromo-4-hydroxy-2-pentenoic acid .
  • Hydrogenation: This compound can undergo hydrogenation reactions, converting the double bonds into single bonds, which is significant for producing saturated derivatives.
  • Reactions with Transition Metals: Studies have shown that 2,4-pentadienoic acid methyl ester reacts with nickel(0) and platinum(0) compounds, indicating its potential in catalysis .

The synthesis of 2,4-pentadienoic acid can be achieved through several methods:

  • Wittig Reaction: This method involves the reaction of phosphonium salts with carbonyl compounds to form alkenes. Specifically, the phosphonate modification of the Wittig reaction has been employed to prepare esters of 4-alkyl-2,4-pentadienoic acids .
  • Dehydration Reactions: Starting from suitable precursors like 3-hydroxybutanoic acid, dehydration can yield 2,4-pentadienoic acid.
  • Chemical Transformations: Other synthetic routes may involve various chemical transformations that introduce double bonds into saturated fatty acids.

2,4-Pentadienoic acid has several applications across different fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: Due to its unique properties, it is utilized in proteomics and other biochemical research applications .
  • Polymer Chemistry: The compound can be used in polymerization processes to create new materials with desirable properties.

Interaction studies of 2,4-pentadienoic acid focus on its reactivity with various agents and its effects on biological systems. Research has explored its interactions with transition metals and halogens, revealing insights into its reactivity patterns. Additionally, studies on its biological interactions may uncover potential therapeutic uses or metabolic pathways influenced by this compound.

Several compounds share structural similarities with 2,4-pentadienoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Buta-1,3-dienoic acidCH₂=CH-CH=CH-COOHContains only one double bond; less reactive
Penta-1,3-dienoic acidCH₂=CH-CH=CH₂-COOHDifferent positioning of double bonds; more stable
Hexa-1,3-dienoic acidCH₂=CH-CH=CH=CH₂COOHLonger carbon chain; increased molecular weight

Uniqueness of 2,4-Pentadienoic Acid

The uniqueness of 2,4-pentadienoic acid lies in its specific arrangement of double bonds and carboxylic functional group. This configuration allows for distinct reactivity patterns not found in similar compounds. Its ability to participate in diverse

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

626-99-3

Wikipedia

Penta-2,4-dienoic acid
(E)-penta-2,4-dienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-07-17

Explore Compound Types